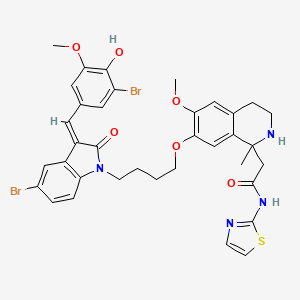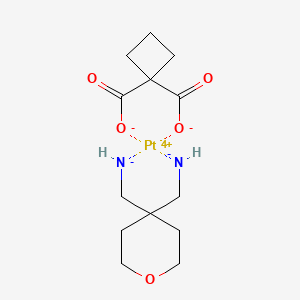
Enloplatine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enloplatine is a platinum-based antineoplastic compound primarily investigated for its potential in treating platinum-refractory ovarian cancer. It is a water-soluble coordination complex of platinum, featuring two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid . Despite its promising structure, this compound has demonstrated minimal activity in clinical trials for ovarian cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Enloplatine is synthesized through a series of coordination reactions involving platinum salts and organic ligands. The primary synthetic route involves the reaction of platinum(IV) chloride with cyclobutane dicarboxylic acid and a tetrahydropyran-containing amine under controlled conditions . The reaction typically occurs in an aqueous medium, with the pH adjusted to facilitate the formation of the desired coordination complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Enloplatine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can convert this compound to lower oxidation state complexes, altering its chemical properties.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of competing ligands like chloride ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Enloplatine serves as a model compound for studying platinum-based coordination chemistry and reaction mechanisms.
Biology: Research focuses on understanding the interactions of this compound with biological macromolecules, such as DNA and proteins.
Medicine: this compound is investigated for its antineoplastic properties, particularly in treating ovarian cancer.
Industry: this compound’s unique chemical properties make it useful in catalysis and material science applications.
Mecanismo De Acción
Enloplatine exerts its effects primarily through the formation of stable complexes with DNA. The platinum center binds to the nitrogen atoms of the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription . This results in the disruption of cellular processes and ultimately induces cell death. The molecular targets of this compound include DNA and various DNA-associated proteins, which play crucial roles in its mechanism of action.
Comparación Con Compuestos Similares
Carboplatin: A widely used platinum-based chemotherapy drug with a similar mechanism of action but different ligand structure.
Zeniplatin: Another third-generation platinum analog with minimal antitumor activity in platinum-refractory ovarian cancer.
Enloplatine’s distinct ligand structure and chemical properties make it a valuable compound for further research and development in the field of platinum-based chemotherapy.
Propiedades
Número CAS |
111523-41-2 |
|---|---|
Fórmula molecular |
C13H20N2O5Pt |
Peso molecular |
479.39 g/mol |
Nombre IUPAC |
[4-(azanidylmethyl)oxan-4-yl]methylazanide;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C7H14N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h8-9H,1-6H2;1-3H2,(H,7,8)(H,9,10);/q-2;;+4/p-2 |
Clave InChI |
NAFFDQVVNWTDJD-UHFFFAOYSA-L |
SMILES canónico |
C1CC(C1)(C(=O)[O-])C(=O)[O-].C1COCCC1(C[NH-])C[NH-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




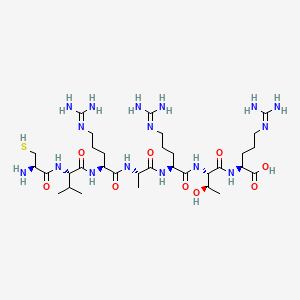
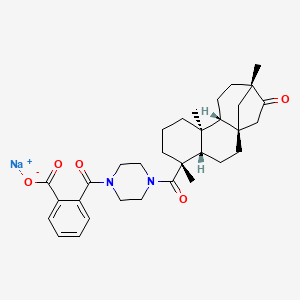
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
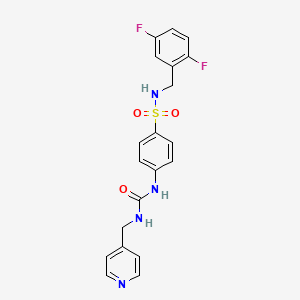
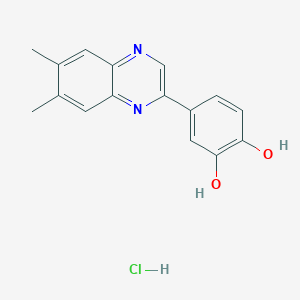
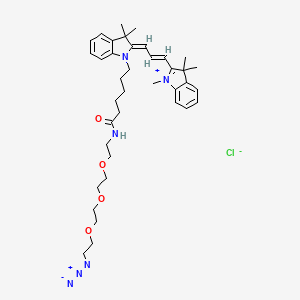

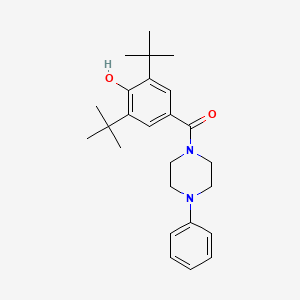
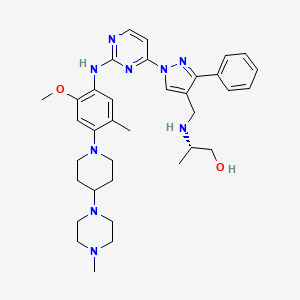
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)
![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)
